molecular formula C11H23N B13342518 N-(cyclohexylmethyl)butan-2-amine

N-(cyclohexylmethyl)butan-2-amine

Cat. No.: B13342518
M. Wt: 169.31 g/mol
InChI Key: NXCLUVSNUQARLN-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)butan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of butan-2-amine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing N-(cyclohexylmethyl)butan-2-amine involves the nucleophilic substitution of a haloalkane with a primary amine. For example, cyclohexylmethyl chloride can react with butan-2-amine under basic conditions to form the desired product.

    Reductive Amination: Another method involves the reductive amination of cyclohexylmethyl ketone with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reactants are combined in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclohexylmethyl)butan-2-amine can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of N-(cyclohexylmethyl)butan-2-one.

    Reduction: Formation of cyclohexylmethylbutane.

    Substitution: Formation of N-(cyclohexylmethyl)butan-2-amide.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and effects on biological systems.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism by which N-(cyclohexylmethyl)butan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N-(cyclohexylmethyl)butan-1-amine
  • N-(cyclohexylmethyl)pentan-2-amine
  • N-(cyclohexylmethyl)hexan-2-amine

Comparison:

  • N-(cyclohexylmethyl)butan-2-amine is unique due to the position of the amine group on the second carbon of the butane chain, which can influence its reactivity and interactions compared to its analogs.
  • The cyclohexylmethyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards molecular targets.
  • Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)butan-2-amine

InChI

InChI=1S/C11H23N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3

InChI Key

NXCLUVSNUQARLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1CCCCC1

Origin of Product

United States

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